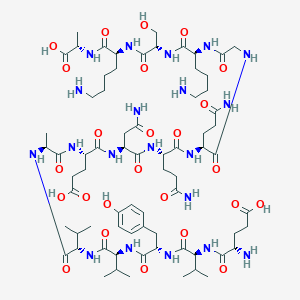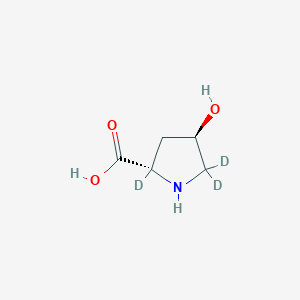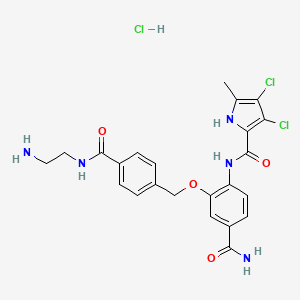
Topoisomerase II|A-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Topoisomerase II|A-IN-6 is a compound that acts as an inhibitor of the enzyme topoisomerase II. Topoisomerase II is a crucial enzyme involved in the processes of DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA molecule, allowing the passage of another DNA segment through the break, and then re-ligating the broken strands. This enzyme is essential for maintaining the topological state of DNA and ensuring proper cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II|A-IN-6 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsThe reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and reproducibility. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Topoisomerase II|A-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity and stability.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its inhibitory properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing or diminishing its activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Topoisomerase II|A-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of topoisomerase II inhibition and to develop new inhibitors with improved properties.
Biology: Employed in research to understand the role of topoisomerase II in DNA metabolism and cellular processes.
Medicine: Investigated as a potential therapeutic agent for the treatment of diseases such as cancer, where topoisomerase II is a target for chemotherapy.
Industry: Utilized in the development of new drugs and in the study of drug resistance mechanisms
Wirkmechanismus
Topoisomerase II|A-IN-6 exerts its effects by binding to the topoisomerase II enzyme and inhibiting its activity. The compound interferes with the enzyme’s ability to create and re-ligate double-strand breaks in the DNA molecule, leading to the accumulation of DNA breaks and ultimately causing cell death. The molecular targets of this compound include the ATPase domain and the DNA cleavage-rejoining core of the enzyme. The pathways involved in its mechanism of action include the inhibition of DNA replication and transcription, as well as the induction of DNA damage response pathways .
Vergleich Mit ähnlichen Verbindungen
Topoisomerase II|A-IN-6 can be compared with other topoisomerase II inhibitors, such as etoposide and doxorubicin. While all these compounds inhibit topoisomerase II, they differ in their chemical structures, mechanisms of action, and therapeutic applications. This compound is unique in its specific binding affinity and inhibitory potency, which may offer advantages in terms of efficacy and selectivity .
List of Similar Compounds
- Etoposide
- Doxorubicin
- Mitoxantrone
- Teniposide
- Amsacrine
Eigenschaften
Molekularformel |
C23H24Cl3N5O4 |
|---|---|
Molekulargewicht |
540.8 g/mol |
IUPAC-Name |
N-[2-[[4-(2-aminoethylcarbamoyl)phenyl]methoxy]-4-carbamoylphenyl]-3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H23Cl2N5O4.ClH/c1-12-18(24)19(25)20(29-12)23(33)30-16-7-6-15(21(27)31)10-17(16)34-11-13-2-4-14(5-3-13)22(32)28-9-8-26;/h2-7,10,29H,8-9,11,26H2,1H3,(H2,27,31)(H,28,32)(H,30,33);1H |
InChI-Schlüssel |
GAKIXYLYUZPUPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)N)OCC3=CC=C(C=C3)C(=O)NCCN)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


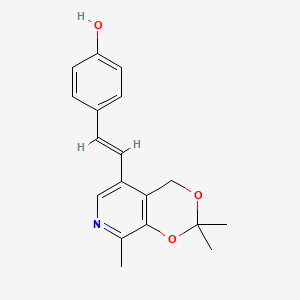
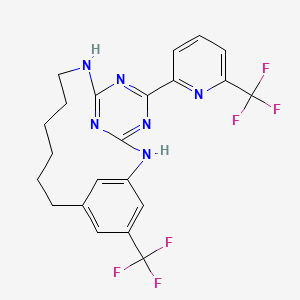
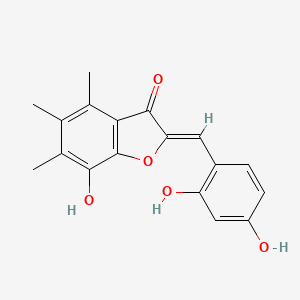
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltetradec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12401050.png)
![(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B12401061.png)
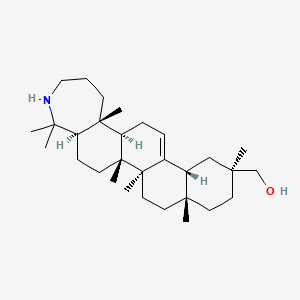

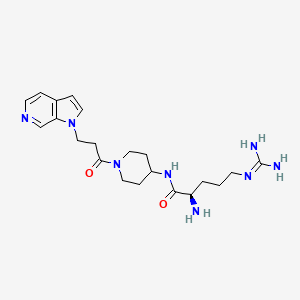
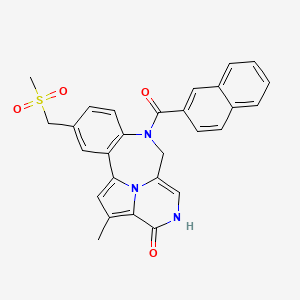
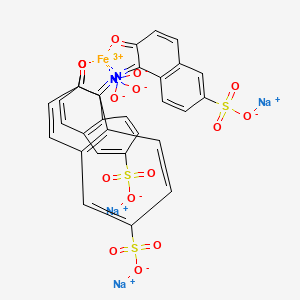
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B12401091.png)
